molecular formula C15H19N3O4 B1306297 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one CAS No. 436088-90-3

4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one

Cat. No.: B1306297
CAS No.: 436088-90-3
M. Wt: 305.33 g/mol
InChI Key: JIEMSNFPBNTNMB-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one is a complex organic compound with a molecular formula of C15H19N3O4 and a molecular weight of 305.33 g/mol This compound features a pyrrol-2-one core substituted with various functional groups, including an acetyl group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: This step often involves the cyclization of a suitable precursor, such as a diketone or an amino acid derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Hydroxy-Ethylamino Group: This step involves the reaction of the pyrrol-2-one core with a suitable amine, such as ethanolamine, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy-ethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one stands out due to its unique combination of functional groups

Biological Activity

4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one is a compound of interest due to its potential biological activities. This article compiles diverse research findings, including structure-activity relationships (SAR), biological assays, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a pyridine ring and a pyrrolidinone moiety. Its chemical formula is C15H20N2O3C_{15}H_{20}N_2O_3, and it features both hydrophilic and lipophilic characteristics, which may influence its interaction with biological systems.

Biological Activity Overview

Research has indicated that this compound may possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of pyrrolidinones have shown effectiveness comparable to established antibiotics like ciprofloxacin and penicillin G .
  • Anticancer Properties : Some studies have reported that pyrrolidinone derivatives can inhibit cancer cell proliferation. The presence of specific substituents on the pyridine or pyrrolidinone rings appears crucial for enhancing cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Compounds in this class have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress has been observed .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

Substituent Effect on Activity
Hydroxyl groupsEnhance solubility and bioavailability
Acetyl groupsMay improve metabolic stability
Alkyl chainsInfluence lipophilicity and cell membrane penetration

Research indicates that modifications to the hydroxyl and acetyl groups can significantly impact the compound's efficacy against target pathogens or cancer cells .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study tested a series of pyrrolidinone derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced activity compared to standard treatments .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that specific analogs exhibited IC50 values lower than those of reference drugs like doxorubicin, indicating promising anticancer potential .
  • Neuroprotective Studies : Research involving animal models of Alzheimer's disease showed that certain derivatives could reduce amyloid-beta plaque formation, suggesting a potential role in neuroprotection .

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-2-pyridin-2-yl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(20)12-13(11-4-2-3-5-17-11)18(15(22)14(12)21)8-6-16-7-9-19/h2-5,13,16,19,21H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEMSNFPBNTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=N2)CCNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389901
Record name BAS 04358451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-90-3
Record name 4-Acetyl-1,5-dihydro-3-hydroxy-1-[2-[(2-hydroxyethyl)amino]ethyl]-5-(2-pyridinyl)-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 04358451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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